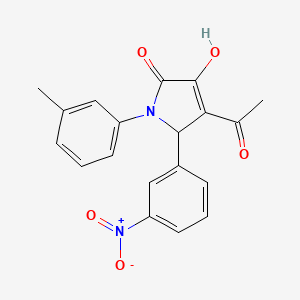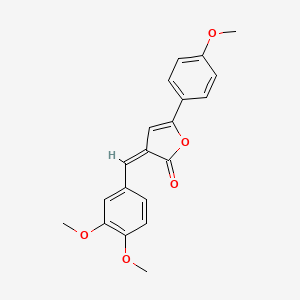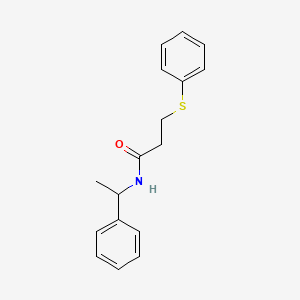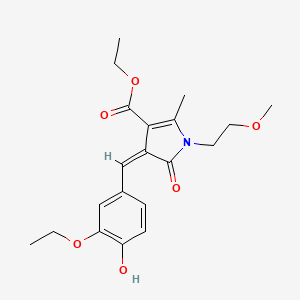![molecular formula C22H20ClNO6 B4971775 N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4971775.png)
N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as BCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BCA is a synthetic molecule that was first synthesized in 2016 by a group of researchers at the University of California, San Diego. Since then, BCA has been studied extensively for its potential use in various fields of research, including cancer research, neuroscience, and drug discovery.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it is thought to involve the inhibition of certain protein targets. This compound has been shown to have a high binding affinity for the protein kinase CK2, which is involved in the regulation of cell growth and division. This compound has also been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a number of effects on cells and tissues. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its high binding affinity for certain protein targets, which makes it a useful tool for studying protein-protein interactions. However, one limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the effects of this compound on cells and tissues are still being studied, so its potential applications in scientific research are not fully understood.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the study of this compound's effects on different types of cancer cells and its potential use in combination with other cancer treatments. Additionally, the neuroprotective effects of this compound are still being studied, and more research is needed to fully understand its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the synthesis of 4-butyl-6-chloro-2-oxo-2H-chromene-7-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-1,3-benzodioxol-5-amine to form the this compound molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to have potential applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in drug discovery, as it has been shown to have a high binding affinity for certain protein targets. In neuroscience, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO6/c1-2-3-4-13-7-22(26)30-18-10-19(16(23)9-15(13)18)27-11-21(25)24-14-5-6-17-20(8-14)29-12-28-17/h5-10H,2-4,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBXEZXVJJQGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)

![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)


![2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)
![2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4971781.png)
![4-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4971800.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)
